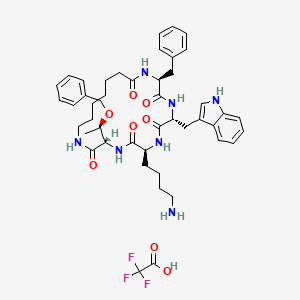
Cyclosomatostatin (TFA)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclosomatostatin (TFA) is a potent somatostatin receptor antagonist. It is primarily used in scientific research to investigate the effects of somatostatin on various cell types by antagonizing its receptors. This compound is particularly effective in inhibiting somatostatin receptor type 1 (SSTR1) signaling, which decreases cell proliferation and sphere-formation in colorectal cancer cells .
准备方法
Synthetic Routes and Reaction Conditions: Cyclosomatostatin (TFA) is synthesized through a series of peptide synthesis reactions. The process involves the cyclization of a linear peptide chain to form a cyclic structure. The typical sequence includes amino acids such as lysine, threonine, phenylalanine, and tryptophan. The cyclization is achieved using specific reagents and conditions that promote the formation of a lactam bridge between the amino and carboxyl groups of the peptide chain .
化学反应分析
Types of Reactions: Cyclosomatostatin (TFA) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids such as methionine and cysteine.
Reduction: Reduction reactions can be used to break disulfide bonds within the peptide structure.
Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents used in SPPS.
Major Products Formed: The major products formed from these reactions include various analogs of cyclosomatostatin (TFA) with modified biological activities. These analogs are used to study the structure-activity relationships of somatostatin receptor antagonists .
科学研究应用
Cyclosomatostatin (TFA) has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study peptide synthesis and cyclization reactions.
Biology: Investigates the role of somatostatin receptors in cell signaling and proliferation.
Medicine: Explores potential therapeutic applications in cancer treatment by inhibiting somatostatin receptor signaling.
Industry: Utilized in the development of new peptide-based drugs and therapeutic agents
作用机制
Cyclosomatostatin (TFA) exerts its effects by binding to somatostatin receptors, particularly SSTR1. By antagonizing these receptors, it inhibits the downstream signaling pathways that promote cell proliferation and survival. This mechanism is particularly relevant in the context of cancer research, where cyclosomatostatin (TFA) has been shown to reduce the proliferation of colorectal cancer cells .
相似化合物的比较
Angiopeptin TFA: A cyclic octapeptide analogue of somatostatin with weak receptor agonist activity.
Pasireotide acetate: A long-acting cyclohexapeptide somatostatin analogue with improved agonist activity at multiple somatostatin receptor subtypes.
L-803087 TFA: A selective somatostatin receptor type 4 agonist.
Uniqueness: Cyclosomatostatin (TFA) is unique due to its potent antagonistic activity at somatostatin receptors, particularly SSTR1. This specificity makes it a valuable tool in research focused on understanding the role of somatostatin signaling in various biological processes and diseases .
属性
分子式 |
C46H58F3N7O8 |
|---|---|
分子量 |
894.0 g/mol |
IUPAC 名称 |
(3S,6S,9R,12S)-6-(4-aminobutyl)-12-benzyl-9-(1H-indol-3-ylmethyl)-3-[(1R)-1-phenylmethoxyethyl]-1,4,7,10,13-pentazacycloicosane-2,5,8,11,14-pentone;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C44H57N7O6.C2HF3O2/c1-30(57-29-32-18-8-5-9-19-32)40-44(56)46-25-15-3-2-10-23-39(52)48-37(26-31-16-6-4-7-17-31)42(54)50-38(27-33-28-47-35-21-12-11-20-34(33)35)43(55)49-36(41(53)51-40)22-13-14-24-45;3-2(4,5)1(6)7/h4-9,11-12,16-21,28,30,36-38,40,47H,2-3,10,13-15,22-27,29,45H2,1H3,(H,46,56)(H,48,52)(H,49,55)(H,50,54)(H,51,53);(H,6,7)/t30-,36+,37+,38-,40+;/m1./s1 |
InChI 键 |
ZBJFJJBSVAAJDQ-JZXGHADUSA-N |
手性 SMILES |
C[C@H]([C@H]1C(=O)NCCCCCCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)OCC5=CC=CC=C5.C(=O)(C(F)(F)F)O |
规范 SMILES |
CC(C1C(=O)NCCCCCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)OCC5=CC=CC=C5.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


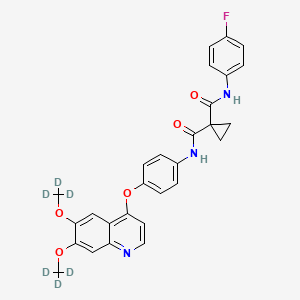
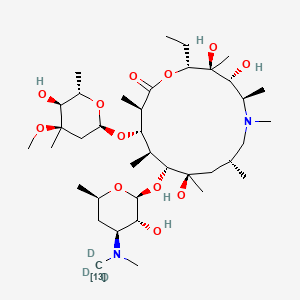
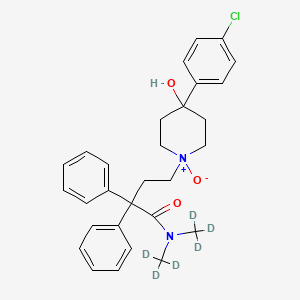
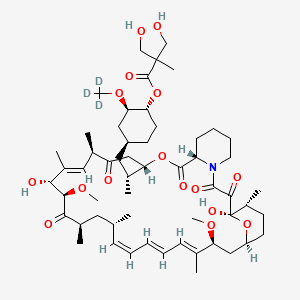
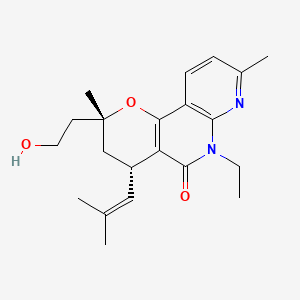
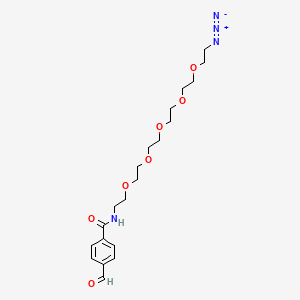
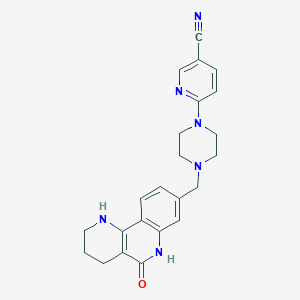
![(Z)-3,3,4,4-tetradeuterio-7-[(2R,3S,4S,6R)-4,6-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]oxan-3-yl]hept-5-enoic acid](/img/structure/B12426259.png)
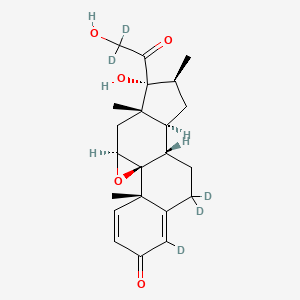
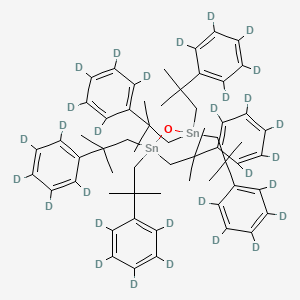

![N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide](/img/structure/B12426274.png)
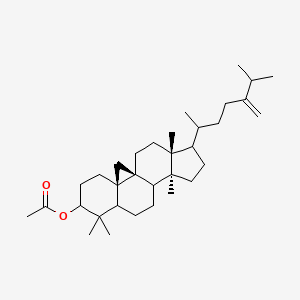
![[(2R,3S,4S,5R,6S)-6-[[(1R,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B12426295.png)
